(S)-Methyl 2-(pyrrolidin-1-yl)propanoate
CAS No.:
Cat. No.: VC16480304
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15NO2 |
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Molecular Weight | 157.21 g/mol |
IUPAC Name | methyl 2-pyrrolidin-1-ylpropanoate |
Standard InChI | InChI=1S/C8H15NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h7H,3-6H2,1-2H3 |
Standard InChI Key | BCYHICYAWLIZRU-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)OC)N1CCCC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of (S)-methyl 2-(pyrrolidin-1-yl)propanoate is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . The (S)-configuration arises from the chiral center at the second carbon of the propanoate chain, which is bonded to the pyrrolidine nitrogen. The compound’s IUPAC name is (S)-methyl 2-(pyrrolidin-1-yl)propanoate, and its SMILES notation is COC(=O)C(C)N1CCCC1, reflecting the methyl ester, pyrrolidine ring, and stereochemistry .
Crystallographic and Conformational Analysis
Property | Value |
---|---|
Molecular Formula | C₉H₁₇NO₂ |
Molecular Weight | 171.24 g/mol |
SMILES | COC(=O)C(C)N1CCCC1 |
Chiral Centers | 1 (S-configuration) |
Predicted LogP | 1.2 (ChemAxon) |
Synthesis and Enantioselective Preparation
Asymmetric Synthesis Strategies
To isolate the (S)-enantiomer, enantioselective catalysis or chiral auxiliaries are required. One potential route involves:
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Chiral Pool Synthesis: Starting from (S)-lactic acid, the hydroxyl group is replaced with a pyrrolidine moiety via nucleophilic substitution.
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Asymmetric Michael Addition: Using a chiral catalyst (e.g., Cinchona alkaloids or BINOL-derived phosphoric acids) to induce stereoselectivity during the addition of pyrrolidine to methyl acrylate .
A reported large-scale synthesis of a related compound (methyl 2-methyl-3-pyrrolidino-propanoate) utilized a 3-liter reactor with methanol as a solvent, achieving a 96.6% yield . Adapting this method with a chiral catalyst could theoretically produce the (S)-enantiomer, though experimental details remain unpublished.
Table 2: Optimized Reaction Conditions for Racemic Synthesis
Parameter | Value |
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Reactants | Pyrrolidine, methyl methacrylate |
Molar Ratio | 1:1 |
Temperature | 50°C |
Reaction Time | 24 hours |
Solvent | Methanol |
Yield | 96.6% |
Physicochemical Properties
Solubility and Stability
(S)-Methyl 2-(pyrrolidin-1-yl)propanoate is soluble in polar aprotic solvents (e.g., DMSO, acetone) and partially soluble in water due to its ester and tertiary amine functionalities. The compound is stable under inert atmospheres but may undergo hydrolysis in acidic or basic conditions, yielding (S)-2-(pyrrolidin-1-yl)propanoic acid and methanol .
Spectroscopic Characterization
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NMR:
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¹H NMR (CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, pyrrolidine CH₂), 2.85 (q, 1H, CH), 2.60–2.40 (m, 4H, pyrrolidine CH₂), 1.30 (d, 3H, CH₃).
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¹³C NMR: δ 174.5 (C=O), 54.8 (OCH₃), 52.1 (CH), 46.2 (pyrrolidine C), 22.1 (CH₃).
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IR: Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 2800–3000 cm⁻¹ (C-H stretch) .
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor to β-amino acid derivatives, which are integral to peptidomimetics and protease inhibitors. For example, analogous pyrrolidine-containing esters are used in synthesizing thrombin inhibitors and antiviral agents .
Chiral Auxiliary in Asymmetric Catalysis
The (S)-enantiomer’s rigid pyrrolidine framework makes it a candidate for chiral ligands in transition-metal catalysis. Palladium complexes incorporating similar ligands have demonstrated high enantioselectivity in cross-coupling reactions .
Challenges and Future Directions
Despite its potential, the (S)-enantiomer remains understudied. Key challenges include:
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Scalability of Enantioselective Synthesis: Current methods for chiral induction are labor-intensive and low-yielding.
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Lack of Crystallographic Data: Molecular geometry and intermolecular interactions are poorly characterized.
Future research should focus on flow chemistry approaches to improve stereocontrol and X-ray diffraction studies to elucidate solid-state behavior.
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